2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine
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Overview
Description
2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine is an intricate organic compound within the pyrimidine family Its structure is characterized by a pyrimidine ring substituted with chlorophenoxy, methylphenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Aryl Substitution Method
Starting Materials: : Pyrimidine derivatives with appropriate leaving groups, 4-chlorophenol, 4-methylphenylboronic acid, phenylboronic acid.
Catalysts: : Palladium catalysts such as Pd(PPh3)4.
Solvents: : Common organic solvents like tetrahydrofuran or toluene.
Reaction Conditions: : Typically requires heating between 80-110°C and an inert atmosphere.
Nucleophilic Substitution Method
Starting Materials: : 2,4,6-trichloropyrimidine, phenols and anilines for nucleophilic attack.
Base: : Potassium carbonate or sodium hydride.
Solvents: : Dimethyl sulfoxide or acetonitrile.
Reaction Conditions: : Ambient temperature to mild heating around 40-60°C.
Industrial Production Methods
Scaling up the synthetic routes involves continuous flow chemistry to enhance reaction efficiency, yield, and safety. Continuous reactors can maintain optimal reaction conditions and facilitate large-scale production while minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions
Example: : Halogen exchange reactions.
Reagents: : Nucleophiles like sodium thiolate.
Oxidation Reactions
Example: : Formation of oxides or quinones.
Reagents: : Potassium permanganate or hydrogen peroxide.
Reduction Reactions
Example: : Hydrogenation of aromatic rings.
Reagents: : Hydrogen gas and catalysts like palladium on carbon.
Major Products
The major products depend on the specific reaction:
Substitution: : Varies widely; can form ether derivatives.
Oxidation: : Typically, oxides or quinones.
Reduction: : Results in partially or fully reduced aromatic systems.
Scientific Research Applications
Chemistry
Catalysis: : Useful as ligands in catalytic systems.
Material Science: : Employed in the synthesis of organic semiconductors.
Biology and Medicine
Pharmacology: : Potential candidate for drug development due to its pyrimidine core, which is often found in antiviral and anticancer agents.
Biochemical Research: : Used as a tool to study protein-ligand interactions.
Industry
Agrochemicals: : May serve as a precursor or active ingredient in the synthesis of herbicides or pesticides.
Dye Manufacturing: : Applied in the production of specialty dyes due to its structural diversity.
Mechanism of Action
The biological activity of 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine is predicated upon its ability to interact with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these proteins, affecting cellular pathways and processes. The pyrimidine ring system often interacts with nucleic acids or enzymes involved in nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-2-phenylpyrimidine
Similar in containing chlorophenyl and phenyl groups but lacks the methylphenyl substituent.
2-phenyl-4-(4-methylphenyl)pyrimidine
Contains phenyl and methylphenyl groups but lacks the chlorophenoxy group.
2-(4-methoxyphenyl)-4-(4-methylphenyl)-6-phenylpyrimidine
Features a methoxy group instead of a chlorophenoxy group.
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine arises from the specific combination of substituents on the pyrimidine ring, which influences its chemical reactivity and potential biological activities. The distinct set of functional groups can lead to unique intermolecular interactions, influencing its suitability for various applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c1-16-7-9-18(10-8-16)22-15-21(17-5-3-2-4-6-17)25-23(26-22)27-20-13-11-19(24)12-14-20/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWYEJOHKJENAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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